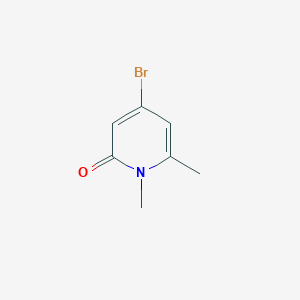
4-bromo-1,6-dimethylpyridin-2(1H)-one
Descripción general
Descripción
4-Bromo-1,6-dimethylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 g/mol . The IUPAC name for this compound is 4-bromo-1,6-dimethylpyridin-2-one .
Molecular Structure Analysis
The InChI code for 4-bromo-1,6-dimethylpyridin-2(1H)-one isInChI=1S/C7H8BrNO/c1-5-3-6 (8)4-7 (10)9 (5)2/h3-4H,1-2H3 . The canonical SMILES structure is CC1=CC (=CC (=O)N1C)Br . Physical And Chemical Properties Analysis
4-Bromo-1,6-dimethylpyridin-2(1H)-one has a molecular weight of 202.05 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 20.3 Ų . The compound has a complexity of 230 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
4-Arylpyrano-[3,2-c]-pyridones, derived from 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, exhibit significant antiproliferative activity and induce apoptosis in cell lines. This demonstrates the compound's potential in creating biologically active heterocycles for medical research (Magedov et al., 2007).
High-Pressure Chemical Reactions
Studies on the high-pressure reactions of halogenopyridines, like 4-bromo-1,6-dimethylpyridin-2(1H)-one, with various reagents have shed light on the formation of unique compounds under extreme conditions, providing insights into advanced chemical synthesis (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Molecular Structure Studies
Research on the molecular structure of related bromo-dimethylpyridine derivatives, using techniques like NMR spectroscopy and X-ray diffraction, aids in understanding the structural aspects of similar compounds. This knowledge is crucial for the development of new materials and pharmaceuticals (Martins et al., 1998).
Exploration in Ionic Liquid Applications
The study of novel ligands, closely related to 4-bromo-1,6-dimethylpyridin-2(1H)-one, for the separation of ions like UO22+ and Th4+ in ionic liquids, contributes to the development of more efficient and selective methods for nuclear waste processing and other applications (Pandey et al., 2020).
Nonclassical Noncovalent Interaction Studies
Investigations into the crystal structure of bromo-dimethylpyridine salts have provided insights into the role of nonclassical noncovalent interactions. This research is pivotal in understanding molecular interactions, which is fundamental in the development of new pharmaceuticals and materials (AlDamen & Haddad, 2011).
Safety And Hazards
The safety information for 4-bromo-1,6-dimethylpyridin-2(1H)-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(10)9(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJHULUIYGIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,6-dimethylpyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)
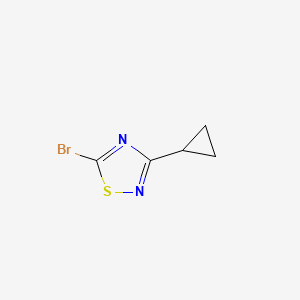
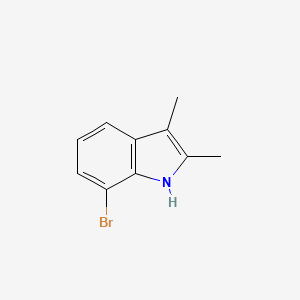
![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)
![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)
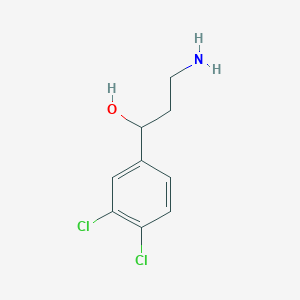

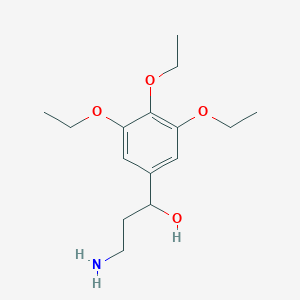
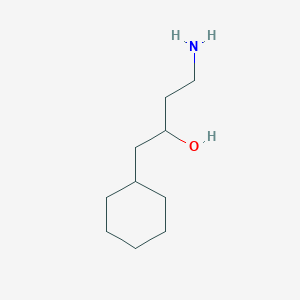
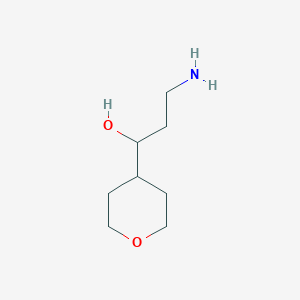
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)